![molecular formula C19H11NO4S B14280208 5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 120973-48-0](/img/structure/B14280208.png)
5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione: belongs to the thiazole family, which is a class of heterocyclic organic compounds. Thiazoles feature a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound’s structure includes a benzofuran ring fused with a thiazolidine ring, resulting in its unique properties .
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of benzofuran-2-carboxylic acid with thiosemicarbazide, followed by cyclization to form the thiazolidine ring. The benzoyl group is then introduced to yield the final product.
Reaction Conditions::Starting Material: Benzofuran-2-carboxylic acid
Reagents: Thiosemicarbazide, benzoyl chloride
Catalyst: Acidic conditions (e.g., sulfuric acid)
Temperature: Typically at reflux
Solvent: Organic solvents (e.g., ethanol, dichloromethane)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Analyse Des Réactions Chimiques
Reactivity::
Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.
Benzoyl Chloride: Used for introducing the benzoyl group.
Thiosemicarbazide: Key in forming the thiazolidine ring.
Major Products:: The main product is 5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione itself.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: It exhibits antimicrobial, antifungal, and antitumor properties.
Chemistry: As a versatile building block for designing new molecules.
Industry: Used in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While unique, this compound shares similarities with other thiazoles, such as sulfathiazole, Ritonavir, and Abafungin . Its distinct structure sets it apart in terms of reactivity and applications.
Propriétés
Numéro CAS |
120973-48-0 |
|---|---|
Formule moléculaire |
C19H11NO4S |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
5-[(2-benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H11NO4S/c21-17(12-4-2-1-3-5-12)15-10-13-8-11(6-7-14(13)24-15)9-16-18(22)20-19(23)25-16/h1-10H,(H,20,22,23) |
Clé InChI |
UCESDIRDMRTRHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=C4C(=O)NC(=O)S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


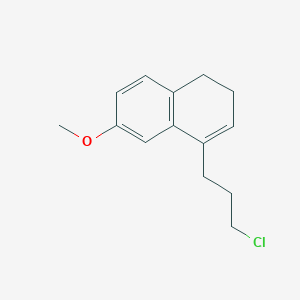
![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)
![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)
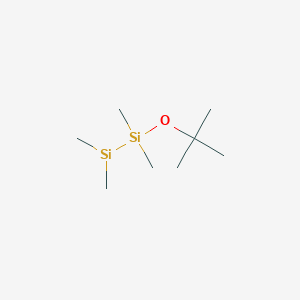
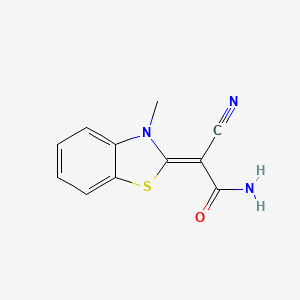
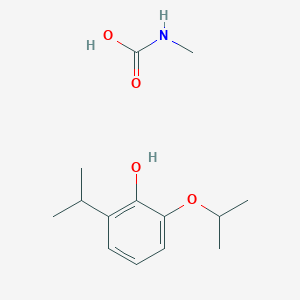
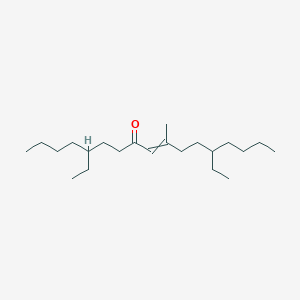
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate](/img/structure/B14280166.png)
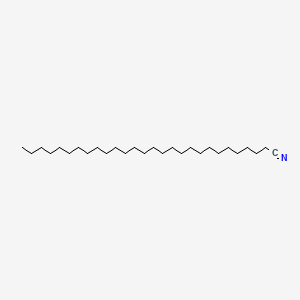
![Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]-](/img/structure/B14280170.png)
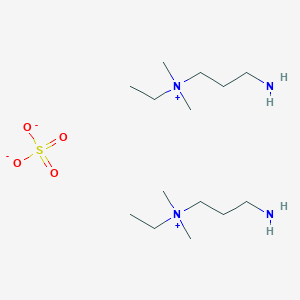
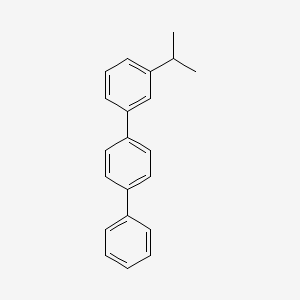
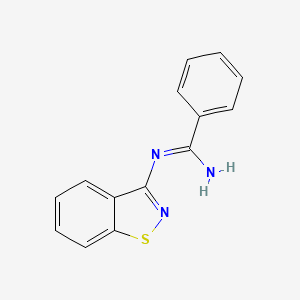
![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
